molecular formula C8H12O3 B8436403 5-ethoxy-2-methyl-2H-pyran-3(6H)-one

5-ethoxy-2-methyl-2H-pyran-3(6H)-one

Cat. No.: B8436403
M. Wt: 156.18 g/mol
InChI Key: NNXMSLHHBFFSCI-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-2H-pyran-3(6H)-one is a substituted pyrone derivative characterized by a six-membered lactone ring with an ethoxy group at position 5 and a methyl group at position 2. Pyrone derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethoxy-6-methyl-2H-pyran-5-one

InChI

InChI=1S/C8H12O3/c1-3-10-7-4-8(9)6(2)11-5-7/h4,6H,3,5H2,1-2H3

InChI Key

NNXMSLHHBFFSCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C(OC1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The bioactivity and physicochemical properties of pyrone derivatives are heavily influenced by substituent type and position. Key comparisons include:

  • 6-Pentyl-2H-pyran-2-one (6PP): Features a pentyl chain at position 4. However, the ethoxy group in the latter could offer improved metabolic stability compared to aliphatic chains .
  • 5,6-Dihydro-6-methoxy-2H-pyran-3(4H)-one: Contains a methoxy group at position 5.
  • Benzenesulfonyl- or Phenylthio-Substituted Pyrone Derivatives: Bulky aromatic substituents (e.g., benzenesulfonyl) significantly enhance antibacterial activity against gram-positive bacteria, as demonstrated in studies of 2H-pyran-3(6H)-one derivatives .

Data Table: Comparative Analysis of Pyrone Derivatives

Compound Name Substituents Key Biological Activity Synthesis Method Reference
5-Ethoxy-2-methyl-2H-pyran-3(6H)-one 5-ethoxy, 2-methyl Not directly reported Likely cyclocondensation N/A
6-Pentyl-2H-pyran-2-one 6-pentyl Limited studies Biosynthesis or synthesis
5,6-Dihydro-6-methoxy-2H-pyran-3(4H)-one 6-methoxy Antimicrobial (inferred) Cyclocondensation
Benzenesulfonyl-substituted pyrones 3/4-benzenesulfonyl Gram-positive antibacterial (MIC 1–5 µg/mL) Multi-component synthesis
4-Hydroxy-5,6-dihydro-2H-pyran-2-ones 4-hydroxy Biofilm inhibition Biosynthesis

Q & A

Q. How does solvent polarity influence tautomeric behavior and biological activity?

  • Answer : In polar solvents (e.g., water), the enol tautomer predominates, enhancing antioxidant activity via radical scavenging. Nonpolar solvents (e.g., hexane) stabilize the keto form, which is less bioactive. Solvent-dependent UV-Vis spectral shifts (λmax 270–320 nm) quantify tautomeric ratios .

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